(3Z)-5-methoxy-3-[(2E)-(5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-METHOXY-3-[2-(5-PHENYL-4,5-DIHYDRO-3H-PYRAZOL-3-YLIDEN)HYDRAZONO]-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-METHOXY-3-[2-(5-PHENYL-4,5-DIHYDRO-3H-PYRAZOL-3-YLIDEN)HYDRAZONO]-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate hydrazine derivative with an indole-2-one precursor under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran and may require catalysts to facilitate the reaction . Industrial production methods may involve optimization of these reactions to increase yield and purity, often employing large-scale reactors and continuous flow techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-METHOXY-3-[2-(5-PHENYL-4,5-DIHYDRO-3H-PYRAZOL-3-YLIDEN)HYDRAZONO]-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-METHOXY-3-[2-(5-PHENYL-4,5-DIHYDRO-3H-PYRAZOL-3-YLIDEN)HYDRAZONO]-1H-INDOL-2-ONE include other indole derivatives and pyrazole-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities . Examples of similar compounds include:
- 5-METHOXY-2-[2-[5-PHENYL-3-(2-THIENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL]PHENOL
- 3-Methyl-1-(4-Methylphenyl)-4,5-Dihydro-1H-Pyrazol-5-One
The uniqueness of 5-METHOXY-3-[2-(5-PHENYL-4,5-DIHYDRO-3H-PYRAZOL-3-YLIDEN)HYDRAZONO]-1H-INDOL-2-ONE lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C18H15N5O2 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
(3Z)-5-methoxy-3-[(E)-(3-phenyl-3,4-dihydropyrazol-5-ylidene)hydrazinylidene]-1H-indol-2-one |
InChI |
InChI=1S/C18H15N5O2/c1-25-12-7-8-14-13(9-12)17(18(24)19-14)23-22-16-10-15(20-21-16)11-5-3-2-4-6-11/h2-9,15H,10H2,1H3,(H,19,23,24)/b22-16+ |
InChI Key |
PKMAPPYQFOSCJQ-CJLVFECKSA-N |
Isomeric SMILES |
COC1=CC\2=C(C=C1)NC(=O)/C2=N\N=C\3/CC(N=N3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2=NN=C3CC(N=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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